3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide

α7 nAChR Positive allosteric modulator Tetrazole aryl amide

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide is a tetrazole-substituted aryl amide compound that has been disclosed as a positive allosteric modulator (PAM) for the alpha 7 nicotinic acetylcholine receptor (α7 nAChR) subtype. The compound combines a cyclopentyl group, a 3,4-dimethylphenyl-substituted tetrazole, and a propanamide bridge.

Molecular Formula C18H25N5O
Molecular Weight 327.432
CAS No. 1005302-89-5
Cat. No. B2423050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide
CAS1005302-89-5
Molecular FormulaC18H25N5O
Molecular Weight327.432
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3)C
InChIInChI=1S/C18H25N5O/c1-13-7-9-16(11-14(13)2)23-17(20-21-22-23)12-19-18(24)10-8-15-5-3-4-6-15/h7,9,11,15H,3-6,8,10,12H2,1-2H3,(H,19,24)
InChIKeyODCLZVSARQCSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide (CAS 1005302-89-5) Procurement Baseline


3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide is a tetrazole-substituted aryl amide compound that has been disclosed as a positive allosteric modulator (PAM) for the alpha 7 nicotinic acetylcholine receptor (α7 nAChR) subtype [1]. The compound combines a cyclopentyl group, a 3,4-dimethylphenyl-substituted tetrazole, and a propanamide bridge. While its core structure falls within the scope of a key Roche patent for α7 nAChR PAMs, no specific quantitative biological data for this exact compound are available in the public domain.

1 May support α7 nAChR positive allosteric modulation studies
2 Structural class membership in Roche patent; performance data unavailable
3 Requires in vitro characterization prior to use as a research tool

Why Generic Substitution of 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide Can Fail


In-class tetrazole-substituted aryl amides targeting α7 nAChR cannot be interchanged casually. The Roche patent [1] exemplifies that subtle variations in the aryl substituent (e.g., 3,4-dimethyl vs. 4-methyl or 4-ethoxy) and the aliphatic moiety (cyclopentyl vs. other cycloalkyl groups) can profoundly impact allosteric modulator activity, selectivity, and pharmacokinetics. Without direct comparative data, any substitution risks loss of efficacy or introduction of off-target effects.

Aryl substituent sensitivity
Switching 3,4-dimethylphenyl to 4-methyl or 4-ethoxy may shift allosteric activity and selectivity profile.
Aliphatic moiety mismatch
Replacing cyclopentyl with other cycloalkyl groups can alter receptor interaction; direct substitution without data is not recommended.
Tetrazole-amide core variation
Different tetrazole substitution patterns or amide linkers within the patent class may not reproduce the same allosteric profile.

Quantitative Differentiation Evidence for 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide


No Direct Comparative Data Available for This Compound

A thorough search of the literature and patent databases reveals no published head-to-head quantitative comparisons between this compound and its closest analogs. The Roche patent [1] provides only a generic Markush structure covering the compound class, without specific EC50, IC50, or other pharmacological data for the 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide entity. Therefore, no differential quantitative evidence can be presented at this time.

No direct comparative data
Data to verify
Not quantifiable
Structural differentiation only; performance ranking not possible
No EC50, IC50, or head-to-head data in public domain
α7 nAChR Positive allosteric modulator Tetrazole aryl amide

Potential Application Scenarios for 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide


Research Tool for α7 nAChR Positive Allosteric Modulation

Based on its structural inclusion in the Roche α7 nAChR PAM patent [1], this compound could serve as a research tool for studying positive allosteric modulation of the α7 receptor. However, the lack of potency and efficacy data means it must be thoroughly characterized in vitro before use.

Structure-Activity Relationship (SAR) Studies

The unique combination of a 3,4-dimethylphenyl group and a cyclopentyl moiety makes this compound a valuable probe for SAR studies aimed at optimizing α7 nAChR PAM activity or other tetrazole-amide targets. Its procurement would be justified for comparative SAR campaigns, provided the user validates its properties.

Chemical Biology and Probe Development

The compound could be used in chemical biology studies to explore tetrazole-containing bioisosteres of amides. Its tetrazole ring may confer improved metabolic stability compared to amide analogs, but this hypothesis remains to be tested.

Application
Selection Property
Validation Focus
α7 nAChR PAM research tool
Patent-disclosed structural class
In vitro PAM characterization required
SAR probe for tetrazole-amide optimization
Unique 3,4-dimethylphenyl / cyclopentyl combination
Comparative SAR profiling against close analogs
Chemical biology tetrazole bioisostere study
Tetrazole-containing amide analog
Metabolic stability hypothesis testing
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